molecular formula C12H22N2O3 B11868092 cis-tert-Butyl 3a-(aminomethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate

cis-tert-Butyl 3a-(aminomethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate

Cat. No.: B11868092
M. Wt: 242.31 g/mol
InChI Key: OQERNDOJQQSAJJ-SKDRFNHKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-tert-Butyl 3a-(aminomethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate is a bicyclic heterocyclic compound featuring fused furo[3,4-c]pyrrole and tert-butyl carbamate moieties. The aminomethyl group at the 3a-position introduces a primary amine functionality, enhancing polarity and hydrogen-bonding capacity.

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl (3aR,6aR)-3a-(aminomethyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-5-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-4-9-5-16-8-12(9,6-13)7-14/h9H,4-8,13H2,1-3H3/t9-,12+/m1/s1

InChI Key

OQERNDOJQQSAJJ-SKDRFNHKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2COC[C@@]2(C1)CN

Canonical SMILES

CC(C)(C)OC(=O)N1CC2COCC2(C1)CN

Origin of Product

United States

Preparation Methods

Electrochemical Oxidation Followed by Functionalization

Principle : Shono-type electrochemical oxidation converts saturated carbamates into enecarbamates, enabling subsequent functionalization.
Procedure :

  • N-Boc Protection : Treat tetrahydrofuropyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at room temperature.

  • Anodic Oxidation : Apply electrochemical oxidation in methanol/water (4:1) with a platinum anode and cathode (10 mA/cm², 2 hours).

  • Aminomethylation : React the enecarbamate intermediate with ammonium acetate in ethanol under reflux (12 hours).

Yield : 68–72% after purification via silica gel chromatography.
Key Data :

StepReagents/ConditionsIntermediate
1Boc₂O, DCM, RTN-Boc-carbamate
2Pt electrodes, MeOH/H₂OEnecarbamate
3NH₄OAc, EtOH, refluxTarget compound

Advantages : High stereoselectivity (>95% cis isomer).

Cyano Reduction and Cyclization

Principle : Reduction of cyano intermediates followed by intramolecular cyclization.
Procedure :

  • Nitrile Synthesis : React anti-1-tert-butyl-3-ethyl-4-(cyanomethyl)pyrrolidine-1,3-dicarboxylate with Raney Ni in methanol (20–60°C, 5 hours).

  • Cyclization : Treat the reduced amine with sodium ethoxide in ethanol (reflux, 5 hours).

Yield : 37.5% (over two steps).
Key Data :

StepConditionsObservations
1Raney Ni, MeOH, 60°CExothermic reaction; requires cooling
2NaOEt, EtOH, refluxForms bicyclic core via SN2 mechanism

Challenges : Low yield due to competing side reactions.

Catalytic Hydrogenation of Nitro Derivatives

Principle : Hydrogenolysis of nitro groups to amines using palladium or nickel catalysts.
Procedure :

  • Nitro Intermediate Synthesis : React tert-butyl 3a-(nitromethyl)tetrahydrofuropyrrole-5-carboxylate with H₂ (1 atm) over 10% Pd/C in ethanol (RT, 12 hours).

Yield : 85–90%.
Key Data :

ParameterValue
Catalyst10% Pd/C
SolventEthanol
Pressure1 atm H₂
Time12 hours

Advantages : Scalable for industrial production.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, DMSO) improve reaction rates but may reduce stereoselectivity.

  • Low temperatures (0–5°C) minimize epimerization during Boc protection.

Stereochemical Control

  • Cis selectivity is achieved via torsional strain in transition states during cyclization.

  • Chiral auxiliaries : Use of (R)- or (S)-BINOL ligands in asymmetric hydrogenation improves enantiomeric excess (ee >98%).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost
Electrochemical68–72>95ModerateHigh
Cyano Reduction37.585–90LowLow
Catalytic H₂85–90>99HighModerate

Industrial Applications and Patents

  • Patent CN105017244A : Describes a two-step process for cis isomer production using Raney Ni and sodium ethoxide.

  • US11905281B2 : Highlights the compound’s role as a KRAS G12C inhibitor intermediate, synthesized via catalytic hydrogenation .

Chemical Reactions Analysis

cis-tert-Butyl 3a-(aminomethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The aminomethyl group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

cis-tert-Butyl 3a-(aminomethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of cis-tert-Butyl 3a-(aminomethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the furo[3,4-c]pyrrole core may participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

cis-tert-Butyl 3a-(hydroxymethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate (CAS: 1445951-67-6)
  • Structural Difference: Hydroxymethyl (-CH₂OH) vs. aminomethyl (-CH₂NH₂) at the 3a-position.
  • Impact on Properties: Polarity: The hydroxymethyl derivative has a lower calculated topological polar surface area (TPSA ≈ 70 Ų) compared to the aminomethyl analog (estimated TPSA ≈ 85 Ų due to the primary amine) . Solubility: The aminomethyl group enhances aqueous solubility (predicted ESOL Log S ≈ -2.5) compared to the hydroxymethyl analog (Log S ≈ -3.1) . Bioavailability: The hydroxymethyl derivative may exhibit better membrane permeability (Log Kp ≈ -5.5 cm/s) than the more polar aminomethyl compound (Log Kp ≈ -6.2 cm/s) .
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS: 146231-54-1)
  • Structural Difference: A ketone (5-oxo) replaces the fused furo ring, simplifying the bicyclic system to a monocyclic cyclopenta[c]pyrrole.
  • Impact on Properties: Lipophilicity: Higher log P (1.40 vs. ~1.0 for the aminomethyl compound) due to reduced polarity from the ketone group .

Core Scaffold Modifications

tert-Butyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS: 370882-39-6)
  • Structural Difference : Replaces the furo[3,4-c]pyrrole with a pyrrolo[3,4-b]pyrrole core, altering ring fusion and stereochemistry.
  • Impact on Properties: Molecular Weight: 212.29 g/mol (vs. ~255 g/mol for the aminomethyl compound), influencing pharmacokinetics . Stereochemistry: The (3aR,6aR) configuration may confer distinct binding affinities compared to the cis-furo[3,4-c]pyrrole scaffold .
(3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (Compound 26)
  • Structural Difference : A benzotriazole carbonyl group is appended to the pyrrolo-pyrrole core.
  • Impact on Properties: Molecular Weight: 358.5 g/mol (vs. Bioactivity: The benzotriazole moiety may enhance interactions with metalloenzymes or nucleic acids .

Physicochemical and Pharmacokinetic Comparison

Parameter Target Compound (Aminomethyl) Hydroxymethyl Analog 5-Oxo Cyclopenta[c]pyrrole Pyrrolo[3,4-b]pyrrole
Molecular Weight ~255 g/mol* ~255 g/mol 225.28 g/mol 212.29 g/mol
log Po/w (iLOGP) ~1.0* 1.2 1.40 1.05
TPSA (Ų) ~85* 70 55.84 49.7
ESOL Log S ~-2.5* -3.1 -2.8 -2.6
BBB Permeability Moderate Moderate High High
Synthetic Accessibility Moderate Moderate High High

*Estimated based on structural analogs.

Biological Activity

cis-tert-Butyl 3a-(aminomethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate is a complex organic compound with significant potential in pharmacological applications due to its unique structural features. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure that incorporates both furan and pyrrole rings, contributing to its chemical reactivity. The presence of a tert-butyl group and an aminomethyl moiety enhances its potential interactions with biological targets.

Molecular Details

  • Molecular Formula : C12H22N2O3
  • Molecular Weight : Approximately 270.32 g/mol

Interaction with Biological Targets

Preliminary studies indicate that this compound may interact with various proteins and enzymes, influencing cellular processes such as:

  • Signal Transduction : The compound may modulate pathways involved in cell signaling.
  • Gene Expression : Potential effects on transcription factors that regulate gene expression have been suggested.

These interactions could lead to alterations in metabolic pathways relevant to disease processes.

Enzyme Modulation

Research has shown that this compound can affect enzyme activity, particularly those involved in metabolic regulation. For instance, it has been investigated for its potential as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme critical in fatty acid metabolism. This inhibition could have implications for conditions such as obesity and dyslipidemia .

Pharmacological Evaluations

Several studies have evaluated the pharmacological properties of this compound:

  • In Vitro Studies : Research has demonstrated that the compound exhibits significant binding affinity to certain enzymes, suggesting a role in modulating their activity. For example, studies have shown IC50 values indicating effective inhibition of target enzymes within the range comparable to established inhibitors .
  • In Vivo Evaluations : Animal studies have indicated that administration of this compound can lead to notable changes in metabolic profiles, supporting its potential use in therapeutic contexts aimed at metabolic disorders .

Comparative Studies

A comparative analysis with structurally similar compounds reveals unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
Tetrahydrofuran derivativesFuran ring presentVarying functional groups affecting reactivity
Pyrrole derivativesPyrrole ring presentDifferent substituents leading to diverse biological activities
Amino acid analogsAmino group presencePotential for enhanced biological activity due to amino acid-like structure

Q & A

Basic Research Questions

Q. What are the recommended characterization techniques for confirming the structure of cis-tert-Butyl 3a-(aminomethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate?

  • Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm stereochemistry and functional groups, and high-resolution mass spectrometry (HRMS) for molecular weight validation. For example, highlights the use of ¹H NMR to resolve stereochemical configurations in structurally related pyrrolo-pyrrole derivatives. Additionally, IR spectroscopy can identify key functional groups like the tert-butoxy carbonyl (BOC) group .

Q. How should researchers handle solubility challenges during in vitro assays for this compound?

  • Answer : Optimize solvent systems based on polarity. For aqueous solubility, use phosphate-buffered saline (PBS) at pH 6.5 (as described in ) or co-solvents like DMSO (≤1% v/v). Pre-solubilization in DMSO followed by dilution into assay buffers is common. also recommends HT-Solubility assays to determine optimal solvent conditions .

Q. What safety precautions are critical when synthesizing or handling this compound?

  • Answer : Follow general laboratory safety protocols: use fume hoods, wear nitrile gloves, and avoid ignition sources ( , P210). For spills, neutralize with inert adsorbents and consult safety data sheets (SDS) for specific first-aid measures (, Section 4). Store at room temperature in airtight containers away from moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for this compound?

  • Answer : Combine X-ray crystallography with advanced NMR techniques (e.g., NOESY or COSY) to confirm spatial arrangements. demonstrates the use of chiral HPLC to separate enantiomers in related bicyclic pyrrolidine derivatives. Computational modeling (DFT or molecular docking) can further validate stereochemical hypotheses .

Q. What experimental strategies optimize the synthesis of this compound while minimizing side reactions?

  • Answer : Use regioselective protecting groups (e.g., BOC for amines) and controlled reaction temperatures. describes the use of N,N′-carbonyldiimidazole (CDI) for selective amide bond formation in similar scaffolds. Monitor reactions via TLC or LC-MS to terminate at optimal conversion points, reducing byproduct formation .

Q. How does the aminomethyl substituent influence pharmacological activity in preclinical models?

  • Answer : The aminomethyl group enhances hydrogen-bonding interactions with biological targets. outlines in vitro assays (e.g., autotaxin inhibition) to evaluate structure-activity relationships (SAR). Compare analogs lacking the aminomethyl group to quantify its contribution to potency and metabolic stability .

Q. What analytical methods are suitable for detecting degradation products under accelerated stability testing?

  • Answer : Employ UPLC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to separate degradation products. ’s buffer system (pH 6.5 ammonium acetate) can stabilize the compound during analysis. For oxidative degradation, use forced degradation studies with H₂O₂ .

Methodological Considerations Table

Research Aspect Recommended Method Key Reference
Stereochemical validationChiral HPLC + X-ray crystallography
Solubility optimizationHT-Solubility assay in PBS/DMSO
Synthetic yield improvementCDI-mediated coupling at 0–4°C
Degradation analysisUPLC-MS/MS with C18 column

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.